Methyl 4-carbamothioylbenzoate
Overview
Description
Methyl 4-carbamothioylbenzoate is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Detection of Explosives
A novel fluorescent poly(2,7-carbazole) polymer with a 4-[tris-(4-octyloxyphenyl)methyl]phenyl side chain, showing high sensitivity in detecting explosive compounds like TNT and DNT due to its strong electron donating ability and the unique interaction between polymer chains. This demonstrates the potential of incorporating Methyl 4-carbamothioylbenzoate or similar compounds in the development of sensitive detection systems for hazardous materials (Nie, Zhao, Zhang, Ma, Baumgarten, & Müllen, 2011).
Antitumor and Antifilarial Agents
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its derivatives have been evaluated for their antitumor and antifilarial properties, showing significant inhibition of leukemia L1210 cell proliferation and in vivo antifilarial activity against Acanthocheilonema viteae, highlighting their potential as therapeutic agents in oncology and parasitology (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Pharmaceutical Stability Analysis
High-performance liquid chromatography (HPLC) methods have been developed to determine this compound and its degradation products in pharmaceutical forms, ensuring the quality and stability of medicinal products containing such compounds (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Conformational Analysis of Carbamothioate Compounds
Research on O-methyl (4-fluorobenzoyl)carbamothioate and its structural analogs has provided insights into the conformational preferences of carbamothioate species, influenced by intramolecular chalcogen interactions. This has implications for the design of compounds with specific molecular properties (Channar, Saeed, Larik, Flörke, El‐Seedi, Rodríguez Pirani, & Erben, 2020).
Agricultural Fungicide Delivery Systems
Solid lipid nanoparticles and polymeric nanocapsules containing this compound derivatives have been developed for sustained release in agricultural applications, providing a novel approach to plant disease management with reduced environmental and human toxicity (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).
Properties
IUPAC Name |
methyl 4-carbamothioylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVHCUKDCCJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464707 | |
Record name | Methyl 4-carbamothioylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80393-38-0 | |
Record name | Methyl 4-carbamothioylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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